molecular formula C17H11ClFN3S B5817543 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5817543
M. Wt: 343.8 g/mol
InChI Key: MPIWFRAOCNXFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure with a thiazole ring and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3S/c18-12-4-3-5-13(19)11(12)9-22-15-7-2-1-6-14(15)21-17(22)16-8-20-10-23-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIWFRAOCNXFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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